molecular formula C23H25BrN4OS B2644669 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189644-19-6

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2644669
CAS No.: 1189644-19-6
M. Wt: 485.44
InChI Key: XMIAJOWHDBTZOL-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a triazaspiro ring system, which is fused with a bromophenyl group and an o-tolylacetamide moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the triazaspiro ring system suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:

  • Formation of the Triazaspiro Ring: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing the necessary nitrogen atoms and a suitable leaving group can be cyclized using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This might involve reacting the triazaspiro intermediate with a bromophenyl halide in the presence of a catalyst like palladium on carbon (Pd/C).

  • Attachment of the o-Tolylacetamide Moiety: : The final step involves the coupling of the triazaspiro-bromophenyl intermediate with o-tolylacetamide. This can be achieved through an amide bond formation reaction, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

    Substitution: Nucleophilic substitution can be facilitated by using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. Generally, such compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The triazaspiro ring system could interact with active sites of enzymes, while the bromophenyl and o-tolylacetamide groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide
  • 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

The uniqueness of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide lies in its specific substitution pattern. The presence of the bromine atom in the phenyl ring can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. This can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4OS/c1-16-5-3-4-6-19(16)25-20(29)15-30-22-21(17-7-9-18(24)10-8-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAJOWHDBTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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